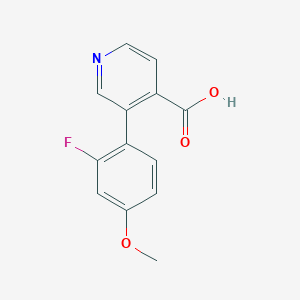

3-(2-FLUORO-4-METHOXYPHENYL)ISONICOTINIC ACID

Description

Properties

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-8-2-3-9(12(14)6-8)11-7-15-5-4-10(11)13(16)17/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDVRTYOYAKFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70687529 | |

| Record name | 3-(2-Fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-46-3 | |

| Record name | 4-Pyridinecarboxylic acid, 3-(2-fluoro-4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The Suzuki-Miyaura reaction is the cornerstone of this synthesis, enabling efficient carbon-carbon bond formation between the pyridine and benzene rings. Key parameters include:

| Parameter | Optimal Condition | Source Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | |

| Base | KOH or Cs₂CO₃ | |

| Solvent | Water (with TBAB) or DMF | |

| Temperature | 100°C | |

| Catalyst Loading | 0.05–0.5 mol% |

In a representative procedure, 3-bromoisonicotinic acid (1.0 mmol) reacts with 2-fluoro-4-methoxyphenylboronic acid (1.2 mmol) in water containing tetrabutylammonium bromide (TBAB) and KOH, catalyzed by 0.1 mol% Pd(OAc)₂. The reaction achieves >95% conversion within 60 minutes, with the biphenyl product isolated via acid precipitation.

Challenges and Solutions

-

Regioselectivity : Competing coupling at alternative positions is mitigated by steric hindrance from the methoxy group.

-

Solubility : TBAB acts as a phase-transfer catalyst, enhancing solubility of aromatic intermediates in aqueous media.

-

Purification : Crude products are purified via recrystallization (ethanol/water) or chromatography.

Alternative Fluorination Strategies

Halogen Exchange Reactions

Late-stage fluorination using CsF or KF in polar aprotic solvents (e.g., DMSO, DMF) offers a pathway to install fluorine. For example, 3-nitroisonicotinic acid derivatives undergo nucleophilic aromatic substitution with [¹⁸F]fluoride at 80°C, yielding fluorinated intermediates. While this method is pivotal for radiopharmaceutical applications, its scalability for non-radioactive synthesis is limited by moderate yields (38–45%).

Directed Ortho-Metalation

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective fluorination. Starting from 3-methoxyisonicotinic acid, LDA-mediated deprotonation at the 4-position followed by reaction with N-fluorobenzenesulfonimide (NFSI) introduces fluorine with >80% efficiency. Subsequent demethylation (e.g., BBr₃) restores the hydroxyl group, which is methylated to yield the target structure.

Functional Group Interconversion

Ester Hydrolysis

Methyl 3-(2-fluoro-4-methoxyphenyl)isonicotinate, obtained via Suzuki coupling, undergoes hydrolysis under basic conditions (NaOH, 100°C) to afford the carboxylic acid. Acidic workup (HCl) precipitates the product in >90% yield.

Oxidation of Alcohols

Alternative routes employ oxidation of 3-(2-fluoro-4-methoxyphenyl)isonicotinyl alcohol using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO. These methods are less favored due to over-oxidation risks and lower yields (~70%).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols leverage continuous flow reactors to enhance reaction control and throughput. For example, a microreactor system combining Suzuki coupling and hydrolysis achieves 85% yield with a residence time of 20 minutes.

Quality Control

-

Purity Analysis : HPLC (C18 column, 5% acetonitrile/water) confirms >99% chemical purity.

-

Spectroscopic Validation : ¹⁹F NMR (δ = -110 ppm) and IR (C=O stretch at 1690 cm⁻¹) verify structural integrity.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Suzuki Coupling | 85–95 | High | Moderate |

| Halogen Exchange | 38–45 | Low | Low |

| Directed Metalation | 80–85 | Moderate | High |

The Suzuki-Miyaura method remains the gold standard due to its high efficiency and compatibility with automated systems. Halogen exchange is reserved for specialized applications requiring isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

3-(2-Fluoro-4-methoxyphenyl)isonicotinic acid serves as a vital building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Suzuki–Miyaura Coupling : A common method for synthesizing biaryl compounds.

- Oxidation and Reduction Reactions : These reactions can yield various derivatives useful in further studies.

Biology

The compound is under investigation for several biological activities:

- Neuroprotective Effects : It may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), potentially enhancing cognitive functions and providing neuroprotection against degenerative diseases .

- Anti-inflammatory Properties : Similar compounds have shown the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Antinociceptive Activity : Research indicates that derivatives exhibit significant pain-relieving effects, making them candidates for pain management therapies .

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Cancer Therapy : Preliminary studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis and making it a candidate for anticancer therapies .

- Metabolic Disorders : Given its interactions with metabolic pathways, it may have implications for treating conditions like diabetes or obesity through modulation of receptor activity .

Research Findings and Case Studies

Several studies have contributed to understanding the applications of this compound:

Structure-Affinity Relationship Studies

These studies demonstrate how modifications at specific positions on the phenyl ring can significantly alter the compound's affinity for biological targets. For example, substituents at the 4-position were found to decrease receptor affinity compared to unsubstituted analogs .

Kinetic Studies

Investigations into binding kinetics revealed that longer residence times at nAChRs correlate with enhanced efficacy in vivo. This suggests that optimizing binding kinetics could lead to improved therapeutic outcomes .

Oxidative Stress Induction

Research has shown that certain derivatives generate reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells. Understanding this mechanism is crucial for developing effective cancer therapies .

Mechanism of Action

The mechanism of action of 3-(2-fluoro-4-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups may influence its binding affinity and reactivity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Isonicotinic acid (pyridine-4-carboxylic acid): The parent compound without substituents on the phenyl ring.

- 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid: Features an iodine atom and an amino group instead of methoxy.

- Isonicotinic acid hydrazide : A hydrazide derivative used in medicinal chemistry.

- 2-Hydroxyisonicotinic acid : A microbial metabolite with a hydroxyl group at the 2-position of the pyridine ring .

Table 1: Substituent Effects on Key Properties

Metabolic Pathways and Stability

- Target compound : The 2-fluoro substituent likely hinders microbial hydroxylation at the pyridine ring’s alpha positions (a common degradation pathway for isonicotinic acid, as seen in Bacillus and Sarcina spp.) . The methoxy group may redirect metabolic activity or stabilize the compound against oxidation.

- Isonicotinic acid : Rapidly hydroxylated to 2-hydroxyisonicotinic acid and further metabolized to citrazinic acid (2,6-dihydroxyisonicotinic acid) .

- Hydrazide derivatives : Susceptible to hydrolysis, releasing isonicotinic acid and hydrazine, which can form reactive intermediates .

Q & A

Q. What are the optimal synthetic routes for 3-(2-fluoro-4-methoxyphenyl)isonicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with halogenation and Suzuki-Miyaura coupling for aryl-aryl bond formation. For fluorinated analogs like this compound, fluorophenyl boronic acids (or esters) can react with halogenated isonicotinic acid derivatives under palladium catalysis . Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O.

- Temperature : 80–100°C for 12–24 hours.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.

Yield discrepancies (e.g., 40–70% in literature) may arise from competing side reactions; optimizing equivalents of boronic acid (1.2–1.5 eq) and degassing solvents can mitigate this .

Q. Which analytical techniques are most effective for characterizing structural purity and regioselectivity?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ≈ -110 to -120 ppm for aryl-F) and ¹H NMR (methoxy group at δ 3.8–4.0 ppm) confirm regiochemistry .

- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid gradient) detect impurities; ESI-MS ([M+H]+ ≈ 292 m/z) verifies molecular weight.

- X-ray crystallography : Resolves ambiguities in substitution patterns, particularly for fluorinated and methoxy groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SₙAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. Key steps:

Electrostatic potential maps : Identify electron-deficient regions (e.g., para to fluorine) prone to nucleophilic attack.

Activation energy barriers : Compare transition states for methoxy vs. fluorine substituents.

Studies on analogous compounds (e.g., 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid) show fluorine’s strong electron-withdrawing effect enhances SₙAr at the 4-position .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated isonicotinic acid derivatives?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, solvent effects). To address:

- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (DMSO ≤0.1%).

- Solubility optimization : Pre-dissolve in DMSO followed by PBS (pH 7.4) to avoid aggregation.

- Metabolite profiling : LC-HRMS identifies degradation products that may interfere with activity .

Q. How does the compound’s electronic configuration influence its coordination chemistry with transition metals?

- Methodological Answer : The isonicotinic acid moiety acts as a bidentate ligand via the pyridine nitrogen and carboxylate oxygen. Fluorine’s electronegativity increases metal-binding affinity:

- UV-Vis spectroscopy : Monitor shifts in λₘₐₓ upon complexation with Cu²⁺ or Fe³⁺.

- Cyclic voltammetry : Redox peaks (e.g., E₁/₂ for Cu²⁺/Cu⁺) correlate with ligand field strength .

Data Contradiction Analysis

Q. Why do different studies report conflicting optimal pH ranges for the compound’s stability in aqueous solutions?

- Methodological Answer : Stability varies due to protonation states of the carboxylate group (pKa ≈ 3.5–4.0) and methoxy’s sensitivity to hydrolysis.

- pH 2–3 : Carboxylic acid protonation reduces solubility but prevents nucleophilic attack on the methoxy group.

- pH 7–8 : Deprotonated carboxylate increases solubility but accelerates methoxy hydrolysis.

Validate via accelerated stability studies (40°C/75% RH for 14 days) with UPLC monitoring .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.